4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide
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Overview
Description
4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides It features a butoxy group attached to the benzene ring and an isoxazole moiety linked via a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide typically involves the following steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the butoxy group: The butoxy group can be introduced via nucleophilic substitution reactions using butanol and a suitable leaving group.
Coupling of the isoxazole and benzamide moieties: This step often involves the use of coupling reagents such as carbodiimides or phosphonium salts to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide bond can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Butoxy group oxidation can yield butoxybenzoic acid.
Reduction: Reduction of the amide bond can produce corresponding amines.
Substitution: Electrophilic substitution can introduce various functional groups onto the benzene ring.
Scientific Research Applications
4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of isoxazole-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of 4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, modulating their activity. The butoxy group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
4-butoxy-N-((5-methylisoxazol-3-yl)methyl)benzamide: shares structural similarities with other benzamide derivatives and isoxazole-containing compounds.
N-(5-methylisoxazol-3-yl)malonamide: This compound also contains the isoxazole ring but differs in its amide linkage and side-chain substituents.
N-(5-methylisoxazol-3-yl)oxalamide: Similar in structure but with different central carbon atoms, leading to variations in flexibility and polymorphism.
Uniqueness
The uniqueness of this compound lies in its combination of the butoxy group and the isoxazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-butoxy-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-3-4-9-20-15-7-5-13(6-8-15)16(19)17-11-14-10-12(2)21-18-14/h5-8,10H,3-4,9,11H2,1-2H3,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIGHJPTEAUQLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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